REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH:7]=[O:8])=[C:5]([CH3:9])[CH:4]=[C:3]1[C:10]([O:12][CH3:13])=[O:11].[Mn]([O-])(=O)(=O)=[O:15].[K+].S([O-])([O-])=O.[Na+].[Na+].[Mn]([O-])(=O)(=O)=O>CC(C)=O.O.O.CC(C)=O>[C:7]([C:6]1[N:2]([CH3:1])[C:3]([C:10]([O:12][CH3:13])=[O:11])=[CH:4][C:5]=1[CH3:9])([OH:15])=[O:8] |f:1.2,3.4.5,9.10|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC(=C1C=O)C)C(=O)OC
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O.CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=C(C=C(N1C)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |